molecular formula C20H24N2O2 B13413208 (S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol

(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol

Cat. No.: B13413208
M. Wt: 324.4 g/mol
InChI Key: SWUJZPBOVFEUQT-GEQWREAYSA-N
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Description

(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(2S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol typically involves multiple steps, starting from readily available precursors The key steps include the formation of the azabicyclo[22The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted quinolinyl derivatives .

Scientific Research Applications

(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[22

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.

    Medicine: Explored for its anti-malarial, anti-inflammatory, and anti-cancer properties.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-malarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both the ethenyl and methoxyquinolinyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-7-6-14(13)10-19(22)20(23)16-8-15-9-17(24-2)4-5-18(15)21-11-16/h3-5,8-9,11,13-14,19-20,23H,1,6-7,10,12H2,2H3/t13-,14?,19-,20-/m0/s1

InChI Key

SWUJZPBOVFEUQT-GEQWREAYSA-N

Isomeric SMILES

COC1=CC2=CC(=CN=C2C=C1)[C@@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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